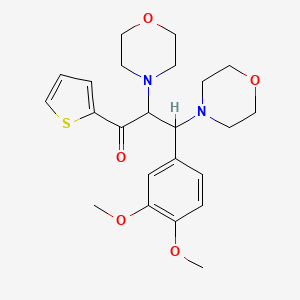

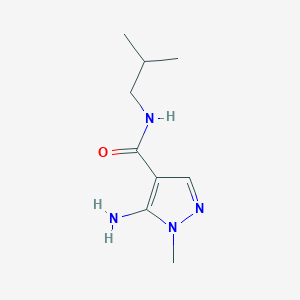

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a chemical entity that appears to be a part of a new class of anti-mycobacterial agents. This class of compounds has been synthesized to target Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and has shown potential in vitro activity against both drug-sensitive and multi-drug resistant strains of the bacterium .

Synthesis Analysis

The synthesis of related aryloxyphenyl cyclopropyl methanones involves a high-yield, one-pot reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a solvent system of THF/DMF, using NaH/TBAB as the base. This method has been reported to be efficient and has been used to produce a variety of methanones, which were then further reduced to their respective alcohols or methylenes . Another related synthesis approach for cyclopropyl methanone derivatives involves reductive amination using sodium triacetoxyborohydride, yielding piperazine derivatives .

Molecular Structure Analysis

The molecular structure of a closely related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined through X-ray crystallography. The synthesis of this compound involved a reaction of 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with ethanol and orthophosphoric acid, followed by purification and recrystallization. The crystal structure was analyzed using a Bruker X8 Proteum diffractometer, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of the cyclopropyl core and the introduction of various functional groups through substitution reactions. The reductive amination method used to synthesize piperazine derivatives is a key reaction in the formation of these compounds, which are then tested for their biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone are not detailed in the provided papers, the related compounds synthesized in these studies are likely to have properties that make them suitable for biological activity assays. The presence of the fluorophenyl group and the thiophene moiety suggests potential interactions with biological targets, which is supported by the observed anti-tubercular activities of these compounds .

Relevant Case Studies

The compounds synthesized in these studies have been evaluated for their anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds displayed minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 micrograms per milliliter. Some of these compounds also showed activity against multi-drug resistant (MDR) strains of M. tuberculosis, and two compounds in particular demonstrated a marginal enhancement of mean survival time (MST) in mice models . Additionally, certain derivatives have been screened for anticancer activity against the human breast cancer cell line MDA-MB-435, with some showing in vitro anticancer activity . These case studies highlight the potential therapeutic applications of these compounds in treating both tuberculosis and cancer.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Compounds related to (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone have demonstrated significant antitubercular activity. One such compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, showed 98% killing of intracellular bacilli in mouse bone marrow derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates of Mycobacterium tuberculosis (Bisht et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has been reported, providing insights into their potential applications in material science and pharmaceuticals. These structures contribute to understanding the molecular basis of diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties (Nagaraju et al., 2018).

Neuroprotective Activities

Aryloxyethylamine derivatives, related to the compound , have been evaluated for neuroprotective effects. These compounds showed significant protection against glutamate-induced cell death in rat pheochromocytoma cells and demonstrated anti-ischemic activity in mice, suggesting their potential as neuroprotective agents for stroke treatment (Zhong et al., 2020).

Anticancer and Antituberculosis Studies

Derivatives of cyclopropyl piperazin-1-yl methanone, closely related to the compound , have shown significant antituberculosis and anticancer activities. Some of these compounds inhibited the growth of human leukemia cells at low concentrations, indicating their potential as anticancer agents (Vinaya et al., 2011).

Propiedades

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c20-15-3-1-14(2-4-15)19(8-9-19)18(22)21-10-5-16(6-11-21)23-17-7-12-24-13-17/h1-4,7,12-13,16H,5-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKWEFHAUMFWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)